molecular formula C7H4N2O2S B1273723 2,1,3-Benzothiadiazole-4-carboxylic acid CAS No. 3529-57-5

2,1,3-Benzothiadiazole-4-carboxylic acid

Cat. No. B1273723
CAS RN: 3529-57-5
M. Wt: 180.19 g/mol
InChI Key: ZGDGZMOKXTUMEV-UHFFFAOYSA-N
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Patent
US07396849B2

Procedure details

A suspension of benzo[1,2,5]thiadiazole-4-carboxylic acid (Intermediate L1) (1.8 g, 9.99 mmol) (commercially available from Maybridge) in benzene (100 mL) was treated with oxalyl chloride (5.1 mL of a 2 M CH2Cl2 solution) and DMF (catalytic amount) at rt for 1 h. The solvent was removed under vacuum and re-suspended in benzene. The mixture was decanted into a flask and concentrated under vacuum. The acid chloride intermediate was dissolved in chloroform (10 mL) and added to a solution of N,O-dimethylhydroxylamine-HCl (1.47 g, 15 mmol) (commercially available from Aldrich) and triethylamine (4 mL, 30 mmol) in chloroform (90 mL) at 0° C. The mixture was stirred at rt for 2 h. The mixture was subjected to a standard aqueous work-up. All solvent was removed under vacuum and the residue was purified by chromatography on silica gel with 50% EtOAc:hexane to give benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide (Intermediate L2) 2 g (90% over two steps).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[S:5][N:4]=[C:3]2[C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=[CH:9][C:2]=12.C(Cl)(=O)C(Cl)=O.Cl.[CH3:20][NH:21][O:22][CH3:23].C(N(CC)CC)C>C1C=CC=CC=1.C(Cl)(Cl)Cl.CN(C=O)C.C(Cl)Cl>[CH3:23][O:22][N:21]([CH3:20])[C:10]([C:6]1[C:3]2=[N:4][S:5][N:1]=[C:2]2[CH:9]=[CH:8][CH:7]=1)=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N1=C2C(=NS1)C(=CC=C2)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.47 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The mixture was decanted into a flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The acid chloride intermediate was dissolved in chloroform (10 mL)
CUSTOM
Type
CUSTOM
Details
All solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel with 50% EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(=O)C1=CC=CC=2C1=NSN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.